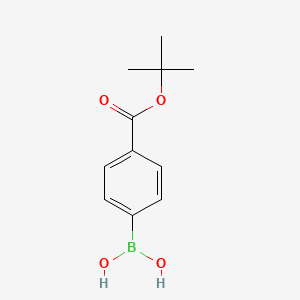

(4-(tert-Butoxycarbonyl)phenyl)boronic acid

Vue d'ensemble

Description

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides .

Mode of Action

The compound interacts with its targets through the reversible binding of diol functional groups . This interaction can lead to changes in the structure and function of the target molecules, affecting their activity and resulting in various biochemical effects .

Biochemical Pathways

The ability of boronic acids to bind diol functional groups can influence a variety of biochemical processes, including the detection of saccharides .

Result of Action

The molecular and cellular effects of 4-(tert-Butoxycarbonyl)phenylboronic acid’s action depend on its specific targets and the nature of its interactions with these targets . The compound’s ability to bind diol functional groups can result in changes in the activity of target molecules, potentially leading to various biochemical effects .

Action Environment

The action, efficacy, and stability of 4-(tert-Butoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored .

Activité Biologique

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic processes. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that has a tert-butoxycarbonyl (Boc) protective group. The molecular formula is , with a molecular weight of approximately 224.05 g/mol .

Boronic acids, including this compound, are known to interact with enzymes through reversible covalent bonding to serine residues in the active sites. This interaction is particularly significant in the context of inhibiting serine proteases and β-lactamases, which are critical in bacterial resistance mechanisms. The boronic acid moiety can form stable complexes with these enzymes, thereby inhibiting their activity .

Antiviral Activity

Recent studies have shown that derivatives of boronic acids exhibit promising antiviral properties. For instance, a study focused on HIV-1 protease inhibitors derived from phenylboronic acids demonstrated that these compounds could effectively inhibit viral replication in cell lines. The specific compound containing boronic acid showed an IC50 value of 48.9 nM, indicating significant antiviral activity .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. It has been found to possess inhibitory effects against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 4–8 μg/mL, suggesting moderate antibacterial activity .

Case Studies and Experimental Data

Several research studies have documented the biological activities associated with this compound:

- Inhibition of HIV-1 Protease : A study synthesized multiple analogs of boronic acid-based inhibitors and evaluated their enzyme inhibitory activity. The most potent inhibitors showed IC50 values in the picomolar range (e.g., 0.5 pM), demonstrating their potential as effective antiviral agents .

- β-Lactamase Inhibition : Another study highlighted the ability of boron-containing compounds to inhibit β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. The residual activities of treated enzymes were significantly reduced when exposed to this compound derivatives, indicating strong inhibition .

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 4-bromophenol with boron reagents under controlled conditions to introduce the boronic acid functionality. The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further functionalization or direct application in biological assays .

Summary Table: Biological Activities

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of (4-(tert-Butoxycarbonyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules. The compound serves as a key intermediate in the production of pharmaceuticals and agrochemicals, facilitating the efficient construction of intricate molecular architectures .

Building Block for Complex Molecules:

The compound acts as a valuable building block in organic synthesis, allowing chemists to create diverse chemical entities. Its ability to participate in various coupling reactions positions it as a critical component in developing new materials and chemicals .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound plays a significant role in designing and synthesizing new drug candidates. Its application extends to compounds targeting specific biological pathways, aiding researchers in developing therapeutic agents with improved efficacy and selectivity .

Bioconjugation Techniques:

The compound is used in bioconjugation methods, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly beneficial for developing targeted therapies and diagnostic tools, enhancing the specificity and effectiveness of treatments .

Biochemical Applications

Enzyme Inhibition Studies:

Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes, including proteasomes. This property is being explored for potential applications in cancer treatment and other diseases where proteasome activity plays a critical role .

Detection and Quantification of Biomolecules:

The compound's ability to form reversible covalent bonds with diol-containing compounds makes it valuable for biochemical assays. It is used to detect and quantify saccharides and other biomolecules, contributing significantly to research in glycomics and related fields .

Material Science

Functional Materials Development:

In material science, this compound is employed to create functional materials such as sensors and catalysts. Its unique chemical properties enable innovations in nanotechnology and materials engineering, leading to advancements in various industrial applications .

Case Study: HIV Protease Inhibition

A study investigated phenylboronic acid derivatives as potential HIV protease inhibitors. The derivatives exhibited promising inhibitory activity against the enzyme, highlighting their potential use in antiviral drug development .

Case Study: Glucose-Dependent Insulin Delivery

Research on insulin-loaded nanoparticles demonstrated that incorporating this compound facilitated glucose-responsive insulin release. The study concluded that this system could be effective for diabetes management by improving insulin delivery based on glucose levels .

Propriétés

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVMDYSTJSUDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378353 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-54-6 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.